2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde
Description
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a tert-butyl(methyl)amino substituent at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and asymmetric catalysis, leveraging its reactive aldehyde group for enantioselective C–C bond formation .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[tert-butyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)13(4)9-11-5-8(7-14)6-12-9/h5-7H,1-4H3 |
InChI Key |
QYFJBGMXCRMVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyrimidine Precursors
A common approach involves substituting a halogen atom at position 2 of a pyrimidine-5-carbaldehyde scaffold with tert-butyl(methyl)amine.
- Synthesis of 2-Chloropyrimidine-5-carbaldehyde :
- Chlorination of 2-hydroxypyrimidine-5-carbaldehyde using phosphorus oxychloride (POCl₃) under reflux yields 2-chloropyrimidine-5-carbaldehyde.
- Conditions : POCl₃, reflux, 4–6 hours.
- Yield : ~60–70%.
- Amination with tert-Butyl(methyl)amine :
- The chloro derivative undergoes nucleophilic substitution with tert-butyl(methyl)amine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
- Conditions : tert-Butyl(methyl)amine, K₂CO₃, DMF, 80°C, 12–24 hours.
- Yield : ~65–75%.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method leverages cross-coupling chemistry to introduce the amine group directly onto a halogenated pyrimidine.
- Synthesis of 2-Bromopyrimidine-5-carbaldehyde :
- Bromination of pyrimidine-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Conditions : NBS, acetonitrile, room temperature, 2 hours.
- Yield : ~50–60%.
- Coupling with tert-Butyl(methyl)amine :
- A palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) facilitate the coupling of 2-bromopyrimidine-5-carbaldehyde with tert-butyl(methyl)amine.
- Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 12 hours.
- Yield : ~70–80%.
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine core is synthesized de novo with pre-installed functional groups.
- Formation of Pyrimidine from Ynones and Amidines :
- A formyl-containing ynone (e.g., HC≡C-CHO) reacts with tert-butyl(methyl)amidine in the presence of a Lewis acid (e.g., Yb(OTf)₃) to form the pyrimidine ring.
- Conditions : Yb(OTf)₃, THF, 50°C, 48 hours.
- Yield : ~55–65%.
Comparative Analysis of Methods
Critical Insights and Optimization Strategies
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates in substitution and coupling reactions.
- Catalyst Systems : Palladium-based catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency for sterically hindered amines.
- Temperature Control : Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers in substitution and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-[tert-Butyl(methyl)amino]pyrimidine-5-carboxylic acid
Reduction: 2-[tert-Butyl(methyl)amino]pyrimidine-5-methanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (CAS not specified)
Structural Differences: Replaces the tert-butyl(methyl)amino group with a tert-butyldimethylsilylethynyl substituent. Functional Impact:
- The silylethynyl group enhances steric bulk and electron-withdrawing effects, facilitating enantioselective autocatalysis in reactions with diisopropylzinc .
- Applications: Demonstrated superior performance in asymmetric autocatalysis for synthesizing chiral alkanols with high enantiomeric excess .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)
Structural Differences: Contains a carbamate-protected methylamino group, a fluorine atom at the 5-position, and a hydroxy group at the 4-position. Functional Impact:
- Fluorine substitution increases metabolic stability and bioavailability compared to the aldehyde-containing target compound .
- Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆FN₃O₃ |
| Molecular Weight | 257.2614 g/mol |
| CAS Number | 1799420-92-0 |
Applications : Likely used as a bioactive intermediate due to fluorine and hydroxy modifications .
2-tert-Butylpyrimidine-5-carbaldehyde (CAS 104461-06-5)
Structural Differences: Lacks the methylamino group at the 2-position. Functional Impact:
- Reduced steric hindrance and basicity compared to the target compound, influencing reaction kinetics in nucleophilic additions .
- Simpler structure may lower synthetic complexity but limit versatility in chiral applications.
Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 104461-06-5 |
Applications : Widely used as a pharmaceutical intermediate for heterocyclic compound synthesis .
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic Acid (CAS 883231-25-2)
Structural Differences: Substitutes the aldehyde group with a boronic acid and adds a tert-butoxycarbonyl (Boc)-protected amino group. Functional Impact:
- Boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the aldehyde’s role in nucleophilic additions .
- The Boc group enhances stability during solid-phase synthesis.
Applications : Valuable in constructing biaryl systems for drug discovery .
Research Implications
- Steric and Electronic Effects : Bulky tert-butyl groups in the target compound and its analogs improve stereochemical control in asymmetric reactions but may reduce solubility .
- Functional Group Versatility : The aldehyde group offers direct access to alcohols or amines, while boronic acids or fluorine substitutions expand reactivity for diverse synthetic pathways .
- Crystallinity: Compounds like tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate demonstrate how tert-butyl groups influence crystal packing and supramolecular interactions, a consideration for formulation .
Biological Activity
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potentials.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl and methyl amines with pyrimidine derivatives. The synthetic pathway often includes the formation of the carbaldehyde functional group through oxidation processes. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time.
Anticancer Activity
Recent studies have indicated that compounds with a pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In a comparative study, certain pyrimidine derivatives demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cell lines, indicating strong cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | MDA-MB-231 | 29.3 |
| This compound | Various | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit COX-2 activity, an important enzyme in the inflammatory process. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs, suggesting their utility in treating inflammatory conditions .
Antimicrobial Activity
Antimicrobial activity is another area where pyrimidine derivatives like this compound have been investigated. Compounds within this class have shown effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Case Studies
- Study on Anticancer Effects : A study evaluated the cytotoxicity of several pyrimidine derivatives against MDA-MB-231 cells, revealing structure-activity relationships that suggest modifications to the amine groups enhance efficacy .
- Anti-inflammatory Evaluation : In vivo models demonstrated that specific pyrimidine analogs significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents .
- Antimicrobial Testing : A series of pyrimidine compounds were tested for their antimicrobial properties, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting low MIC values .
Q & A
Q. What methodologies enable sustainable synthesis of this compound while minimizing hazardous waste?
- Methodological Answer :
- Solvent replacement : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Catalyst recycling : Use immobilized Pd nanoparticles on magnetic supports.
- Waste metrics : Calculate E-factor (kg waste/kg product) and optimize via atom economy principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
